

Application Note: Synthesis and Metal Complexation of Fluorinated Mannich Base Ligands

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Compound of Interest

Compound Name: 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol

Cat. No.: B14859323

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Target Ligand: **2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol** CAS Registry Number: N/A (Derivative of Guaiacol Mannich Bases) Classification: Tridentate ONO Donor Ligand / Reduced Schiff Base Analogue

Introduction & Strategic Rationale

The ligand **2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol** represents a strategic scaffold in bioinorganic chemistry. Unlike rigid Schiff bases (imines), this Mannich base features a flexible methylene bridge (

), conferring greater conformational adaptability during metal coordination.

Key Structural Advantages:

- **Fluorine Effect:** The meta-fluorine substitution on the N-phenyl ring modulates the electronic density of the amine nitrogen without sterically hindering coordination. It significantly enhances the complex's lipophilicity (

), facilitating passive transport across lipid bilayers in antibacterial and anticancer applications.

- **Tridentate Coordination:** The ligand offers a hard phenolic oxygen, a borderline amine nitrogen, and a hard methoxy oxygen, creating stable 5- and 6-membered chelate rings (typically forming mer or fac isomers depending on the metal ion).
- **Hydrolytic Stability:** The secondary amine linkage is chemically stable against hydrolysis, unlike the reversible azomethine bond of Schiff bases.

Ligand Synthesis Protocol

Reaction Type: One-pot Mannich Condensation
Precursors: Guaiacol (2-methoxyphenol), Formaldehyde (37% aq. or Paraformaldehyde), 3-Fluoroaniline.

Reagents & Materials[1][2][3][4]

- Guaiacol (2-Methoxyphenol): >99% purity.
- 3-Fluoroaniline: Freshly distilled if dark.
- Formaldehyde: 37% w/v aqueous solution.
- Solvent: Ethanol (Absolute) or Methanol.
- Catalyst (Optional): Glacial Acetic Acid (catalytic amount).

Step-by-Step Methodology

- **Preparation of Primary Solution:**
 - In a 100 mL round-bottom flask, dissolve 10 mmol (1.24 g) of Guaiacol in 20 mL of absolute ethanol.
 - Add 10 mmol (1.11 g) of 3-Fluoroaniline to the stirring solution.
- **Addition of Formaldehyde:**
 - Cool the mixture to 0–5°C in an ice bath to prevent uncontrolled exotherms.

- Dropwise add 10 mmol (0.81 mL) of 37% Formaldehyde solution over 10 minutes.
- Note: If using paraformaldehyde, depolymerize it first by heating in ethanol with a drop of acetic acid until clear.
- Reflux & Reaction:
 - Allow the mixture to warm to room temperature.
 - Heat to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Silica gel; Hexane:Ethyl Acetate 7:3). The product typically appears as a new spot with lower than guaiacol.
- Isolation & Purification:
 - Concentration: Remove 70% of the solvent under reduced pressure (Rotavap).
 - Crystallization: Allow the concentrate to stand at 4°C overnight. If an oil forms (common for Mannich bases), triturate with cold diethyl ether or hexane to induce solidification.
 - Recrystallization: Recrystallize from hot ethanol/water (9:1) to yield the pure ligand as a crystalline solid (typically off-white or pale yellow).

Expected Physicochemical Data

- Yield: 65–80%
- Melting Point: 95–110°C (Dependent on purity/polymorph)
- IR Spectrum (KBr):
 - : 3350–3400 cm^{-1} (Sharp, secondary amine)
 - : 3200–3300 cm^{-1} (Broad, H-bonded)
 - : 1100–1250 cm^{-1}

Metal Complex Preparation Protocol

This protocol describes the synthesis of M(II) complexes (M = Cu, Zn, Ni, Co) with a general formula

or

depending on stoichiometry.

General Workflow (1:1 Metal:Ligand Ratio)

- Ligand Solution:
 - Dissolve 1.0 mmol of the synthesized ligand in 15 mL of hot methanol.
 - Critical Step: Add 1.0 mmol (101 mg) of Triethylamine () to deprotonate the phenolic hydroxyl group. The solution color may deepen (e.g., to yellow/orange).
- Metal Salt Solution:
 - Dissolve 1.0 mmol of the metal salt in 10 mL of hot methanol.
 - Recommended Salts:
 - Cu(II): Copper(II) Acetate Monohydrate (Avoids chloride counter-ions, promotes inner-sphere coordination).
 - Zn(II): Zinc(II) Acetate Dihydrate.
 - Ni(II): Nickel(II) Acetate Tetrahydrate.
- Complexation:
 - Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring.
 - Observation: Immediate color change indicates complex formation (Cu Green/Blue; Ni

Green/Teal; Co

Brown/Pink).

- Reflux the mixture for 3–4 hours.
- Work-up:
 - Cool to room temperature. The complex often precipitates spontaneously.
 - If no precipitate forms, reduce volume by 50% and cool to 4°C.
 - Filter the solid, wash with cold methanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
 - Dry in a vacuum desiccator over

Stoichiometry Variation (1:2 Metal:Ligand)

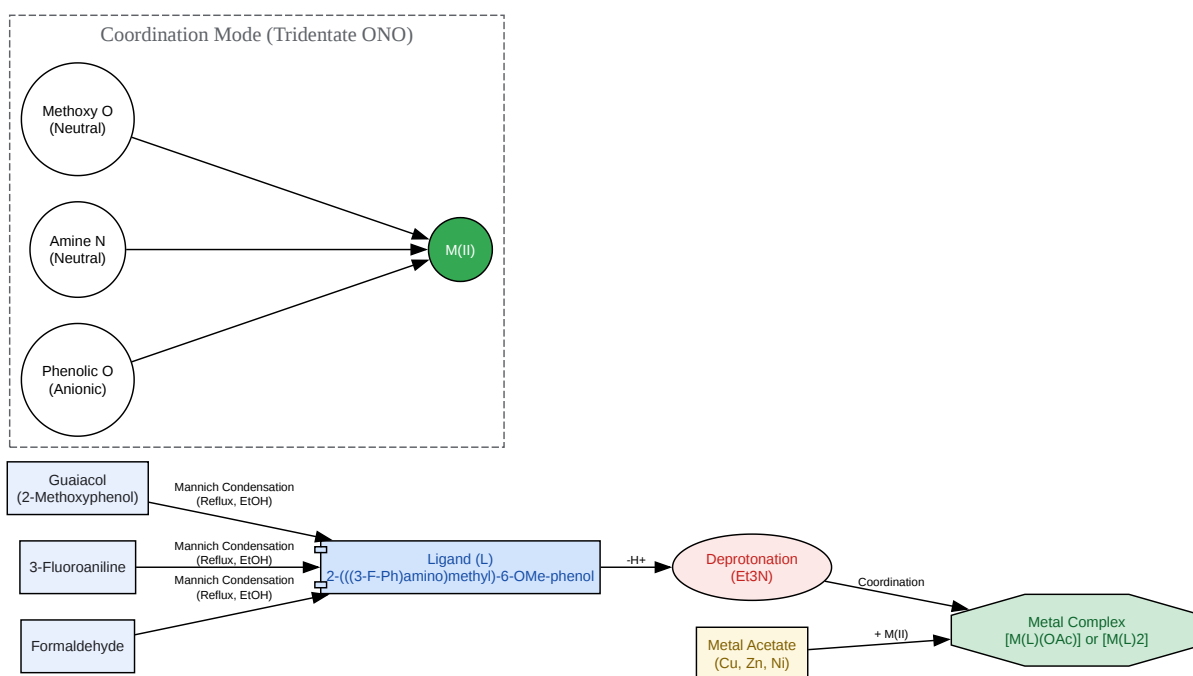
To synthesize

(bis-ligand complexes), double the ligand amount (2.0 mmol) and base (2.0 mmol) while keeping the metal salt at 1.0 mmol. This is common for Ni(II) and Co(II) to achieve octahedral geometry.

Visualization & Logic Flow

Synthesis & Coordination Pathway

The following diagram illustrates the chemical pathway from precursors to the metal complex, highlighting the coordination modes.



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Caption: Workflow for the synthesis of the fluorinated Mannich base ligand and its subsequent metal chelation, showing the tridentate ONO coordination sphere.

Characterization & Validation

To ensure scientific integrity, the following analytical signatures must be verified.

Infrared Spectroscopy (FTIR)

Functional Group	Ligand (, cm^{-1})	Complex (, cm^{-1})	Diagnostic Shift
Phenolic O-H	3250–3400 (br)	Disappears	Indicates deprotonation and O-M bond formation.
Amine N-H	3350–3400 (sharp)	3300–3350	Slight redshift due to N-M coordination (or unchanged if interaction is weak).
C-O (Phenolic)	1240–1260	1280–1300	Blueshift (20–40 cm^{-1}) confirms phenolic oxygen coordination.
C-O-C (Methoxy)	1020–1050	1000–1030	Redshift indicates participation of methoxy oxygen.
M-O / M-N	N/A	400–600	New bands in fingerprint region confirm metallation.

NMR Spectroscopy (^1H NMR in DMSO-d6)

- Phenolic OH: Singlet at 9.0–11.0 ppm in the ligand. Disappears in the complex (for diamagnetic Zn/Cd complexes).
- Methylene (-CH₂-): Doublet or Singlet at 4.0–4.5 ppm. Shifts downfield (ppm) upon coordination.
- Amine (-NH-): Broad singlet at

5.0–6.0 ppm.

Applications & Safety

Biological Applications[3][4][5]

- **Antibacterial:** The 3-fluorine substituent enhances penetration into bacterial cell walls. Complexes (especially Cu and Zn) should be tested against *S. aureus* (Gram-positive) and *E. coli* (Gram-negative) using the broth microdilution method.
- **Anticancer:** The planar aromatic rings and the metal center allow for potential DNA intercalation or groove binding.

Safety Precautions

- **3-Fluoroaniline:** Toxic by inhalation and skin contact. Use in a fume hood.
- **Formaldehyde:** Carcinogen. Handle with extreme care.
- **Metal Salts:** Dispose of heavy metal waste according to environmental regulations.

References

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Sources

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